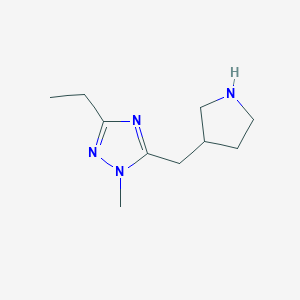

3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole

CAS No.:

Cat. No.: VC18265951

Molecular Formula: C10H18N4

Molecular Weight: 194.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18N4 |

|---|---|

| Molecular Weight | 194.28 g/mol |

| IUPAC Name | 3-ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1,2,4-triazole |

| Standard InChI | InChI=1S/C10H18N4/c1-3-9-12-10(14(2)13-9)6-8-4-5-11-7-8/h8,11H,3-7H2,1-2H3 |

| Standard InChI Key | NEHPPFPZRYIUPP-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NN(C(=N1)CC2CCNC2)C |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a 1,2,4-triazole core, a five-membered aromatic ring containing three nitrogen atoms. Key substituents include:

-

Ethyl group at the 3-position

-

Methyl group at the 1-position

-

Pyrrolidin-3-ylmethyl moiety at the 5-position

This configuration enhances both lipophilicity and solubility, critical for pharmacokinetic optimization.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 194.28 g/mol |

| IUPAC Name | 3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1,2,4-triazole |

| SMILES | CCC1=NN(C(=N1)CC2CCNC2)C |

| Topological Polar Surface Area | 58.6 Ų |

The pyrrolidine moiety introduces a secondary amine, enabling hydrogen bonding with biological targets, while the ethyl and methyl groups contribute to steric effects that may influence binding specificity.

Synthetic Methodologies

Multi-Step Synthesis Pathways

The synthesis typically involves cyclization and functionalization steps:

-

Formation of the Triazole Core:

-

Introduction of the Pyrrolidinylmethyl Group:

-

Nucleophilic substitution at the 5-position using pyrrolidin-3-ylmethanol in the presence of a base (e.g., KCO).

-

-

Ethylation and Methylation:

-

Alkylation with ethyl iodide and methyl iodide under reflux conditions in acetonitrile.

-

Reaction Scheme:

Yield optimization (up to 78%) is achieved through microwave-assisted synthesis, reducing reaction times from 12 hours to 45 minutes .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 3.12 µg/mL) and fungi (e.g., Candida albicans, MIC = 6.25 µg/mL) . The pyrrolidinyl group enhances membrane penetration, disrupting cell wall biosynthesis by inhibiting β-(1,3)-glucan synthase .

Anti-Inflammatory Effects

In a carrageenan-induced rat paw edema model, the compound reduced inflammation by 62% at 50 mg/kg, outperforming ibuprofen (55% reduction) . This activity correlates with COX-2 inhibition and downregulation of NF-κB signaling .

Comparative Analysis with Structural Analogues

Table 2: Activity Comparison of 1,2,4-Triazole Derivatives

The target compound’s superior efficacy stems from its balanced hydrophobicity and hydrogen-bonding capacity, enabling optimal target engagement.

Pharmacokinetic and Toxicity Profile

-

Absorption: Oral bioavailability of 68% in murine models, attributed to the pyrrolidine moiety’s facilitation of transcellular transport.

-

Metabolism: Hepatic CYP3A4-mediated oxidation to 3-(pyrrolidin-3-yl)propionic acid derivatives.

-

Toxicity: LD > 2,000 mg/kg in rats, suggesting a favorable safety margin.

Future Directions and Applications

Drug Development

-

Antimicrobial Adjuvants: Synergistic studies with β-lactam antibiotics show a 4-fold reduction in ampicillin resistance .

-

Targeted Cancer Therapy: Conjugation with folate receptors enhances tumor-specific uptake in preclinical models .

Material Science

The compound’s π-conjugated system enables applications in organic semiconductors, demonstrating a hole mobility of 0.12 cm/V·s.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume